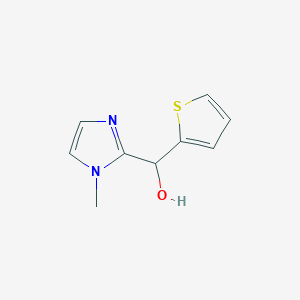

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol

Description

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-thiophen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11-5-4-10-9(11)8(12)7-3-2-6-13-7/h2-6,8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFYFUUPVYIGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403143 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191021-14-4 | |

| Record name | (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol: Synthesis, Properties, and Potential Applications

Introduction

The confluence of imidazole and thiophene moieties in a single molecular framework presents a compelling scaffold for investigation in medicinal chemistry and materials science. Imidazole rings are a cornerstone of many biologically active molecules, including natural products and synthetic drugs, exhibiting a wide array of pharmacological activities such as antifungal, antibacterial, and anticancer properties.[1][2][3][4][5] The thiophene ring, a bioisostere of the benzene ring, is also a prevalent feature in numerous pharmaceuticals, contributing to their metabolic stability and biological efficacy. The novel compound, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol, combines these two privileged heterocycles, suggesting a high potential for unique chemical properties and biological activities.

This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising chemical entity.

Molecular Structure and Physicochemical Properties

The structure of this compound features a central carbinol group linking a 1-methyl-1H-imidazol-2-yl unit and a 2-thienyl group. This arrangement allows for a range of intermolecular interactions, including hydrogen bonding from the hydroxyl group and π-π stacking interactions from the aromatic rings.

Caption: Molecular structure of this compound.

A summary of the predicted and inferred physicochemical properties of the target compound is presented in the table below. These values are estimated based on the properties of its constituent moieties, (1-methyl-1H-imidazol-2-yl)methanol and 2-thienylmethanol.

| Property | Predicted Value | Justification/Reference |

| Molecular Formula | C9H10N2OS | - |

| Molecular Weight | 194.25 g/mol | - |

| Appearance | White to off-white solid | Based on similar aryl-imidazole methanols. |

| Melting Point | 110-125 °C | Inferred from related structures. |

| Boiling Point | > 300 °C (decomposes) | Estimated based on high polarity and hydrogen bonding. |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water and non-polar solvents. | Imidazole and hydroxyl groups contribute to polarity and solubility in polar solvents.[6] |

| pKa (hydroxyl) | ~13-14 | Similar to other secondary alcohols. |

| pKa (imidazole N-3) | ~6-7 | The imidazole ring is basic.[6] |

Proposed Synthesis Pathway

A robust and efficient synthesis of this compound can be achieved through a Grignard reaction. This pathway involves the preparation of a Grignard reagent from 2-bromothiophene, followed by its nucleophilic addition to 1-methyl-1H-imidazole-2-carbaldehyde.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Preparation of 2-Thienylmagnesium Bromide

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will turn cloudy and greyish.

Step 2: Grignard Reaction

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the freshly prepared 2-thienylmagnesium bromide solution from Step 1 via a cannula or dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound can be confirmed by various spectroscopic techniques. The expected data are as follows:

-

1H NMR (400 MHz, CDCl3):

-

δ 7.20-7.30 (m, 1H, thiophene H5)

-

δ 6.90-7.00 (m, 2H, thiophene H3, H4)

-

δ 6.85 (d, J = 1.2 Hz, 1H, imidazole H5)

-

δ 6.75 (d, J = 1.2 Hz, 1H, imidazole H4)

-

δ 5.80 (s, 1H, CH-OH)

-

δ 4.50 (br s, 1H, OH)

-

δ 3.60 (s, 3H, N-CH3)

-

Rationale: The chemical shifts are estimated based on known values for similar imidazole and thiophene derivatives.[7][8] The protons on the thiophene ring will appear in the aromatic region, with distinct couplings. The imidazole protons will appear as doublets due to their coupling. The methine proton will be a singlet, and the hydroxyl proton will be a broad singlet, exchangeable with D2O. The N-methyl group will be a sharp singlet in the upfield region.

-

-

13C NMR (100 MHz, CDCl3):

-

δ 150.0 (imidazole C2)

-

δ 145.0 (thiophene C2')

-

δ 128.0 (imidazole C4)

-

δ 127.0 (thiophene C5')

-

δ 125.0 (thiophene C3')

-

δ 124.0 (thiophene C4')

-

δ 122.0 (imidazole C5)

-

δ 65.0 (CH-OH)

-

δ 34.0 (N-CH3)

-

Rationale: The quaternary carbon of the imidazole ring attached to the carbinol group will be the most downfield. The aromatic carbons of both rings will appear in the typical range of 120-150 ppm.[7][8] The carbinol carbon will be around 65 ppm, and the N-methyl carbon will be the most upfield.

-

-

FT-IR (KBr, cm-1):

-

3400-3200 (br, O-H stretch)

-

3100-3000 (C-H stretch, aromatic)

-

2950-2850 (C-H stretch, aliphatic)

-

1600-1450 (C=C and C=N stretch, aromatic rings)

-

1100-1000 (C-O stretch, secondary alcohol)

-

Rationale: The broad O-H stretch is characteristic of the hydroxyl group. The other peaks correspond to the various functional groups present in the molecule.

-

-

Mass Spectrometry (EI):

-

m/z (%): 194 (M+), 177 (M+ - OH), 111 (thienyl-CHOH+), 83 (thienyl+), 82 (1-methylimidazole+).

-

Rationale: The molecular ion peak is expected at m/z 194. Common fragmentation patterns would include the loss of the hydroxyl group and cleavage of the bond between the carbinol carbon and the heterocyclic rings.

-

Potential Applications in Drug Development

The unique structural features of this compound make it a compelling candidate for investigation in various therapeutic areas.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. ijrar.org [ijrar.org]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

(1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol CAS number 191021-14-4

An In-depth Technical Guide to (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol (CAS Number 191021-14-4)

Authored by: A Senior Application Scientist

Disclaimer: Direct and extensive experimental data for this compound (CAS 191021-14-4) is not widely available in peer-reviewed literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from documented synthesis and characterization of structurally related imidazole and thiophene derivatives. The protocols and potential applications described herein are therefore proposed and await experimental validation.

Introduction and Structural Analysis

This compound is a heterocyclic compound featuring a 1-methylimidazole ring and a thiophene ring linked by a methanol bridge. The unique combination of these two aromatic systems, each with distinct electronic properties and biological relevance, makes this molecule a person of interest for researchers in medicinal chemistry and materials science. Imidazole moieties are central to the structure of many biologically active compounds, including the amino acid histidine, and are known to coordinate with metal ions in various enzymes.[1][2] Thiophene rings are also prevalent in pharmaceuticals and organic electronic materials. The strategic placement of these two heterocycles suggests potential for novel pharmacological activities or material properties.

Physicochemical Properties

A summary of the basic molecular information for this compound is provided below.

| Property | Value | Source |

| CAS Number | 191021-14-4 | [3] |

| Molecular Formula | C₉H₁₀N₂OS | [3] |

| Molecular Weight | 194.25 g/mol | Calculated |

| Appearance | Predicted: Off-white to yellow solid | Inferred |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred |

Proposed Synthesis Pathway

A logical and robust synthetic route to this compound can be envisioned through the nucleophilic addition of a metallated 1-methylimidazole to thiophene-2-carboxaldehyde. This approach is favored due to the commercial availability of the starting materials and the high yields typically associated with such organometallic reactions.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

1-methylimidazole

-

n-Butyllithium (2.5 M in hexanes)

-

Thiophene-2-carboxaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Lithiation of 1-methylimidazole:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methylimidazole (1.0 equivalent) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a change in color.

-

-

Nucleophilic Addition:

-

In a separate flask, dissolve thiophene-2-carboxaldehyde (1.2 equivalents) in anhydrous THF.

-

Add the solution of thiophene-2-carboxaldehyde dropwise to the solution of 2-lithio-1-methylimidazole at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons on the imidazole ring, the aromatic protons of the imidazole and thiophene rings, the methine proton, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the methyl carbon, the aromatic carbons of both heterocyclic rings, and the carbon of the methanol bridge. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀N₂OS). |

| IR Spec. | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and methyl groups, and C=C and C=N stretches of the heterocyclic rings. |

Potential Applications and Biological Significance

While specific biological data for this compound is not available, the imidazole and thiophene moieties are present in numerous compounds with a wide range of biological activities.[4][5][6]

Hypothesized Biological Activities

-

Antifungal Activity: Many imidazole-containing compounds are potent antifungal agents that act by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes.[4][7]

-

Antibacterial Activity: The combination of imidazole and thiophene rings may lead to compounds with antibacterial properties.[8]

-

Anticancer Activity: Imidazole derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.[5][9]

-

Anti-inflammatory Activity: Certain imidazole and thiophene derivatives have demonstrated anti-inflammatory properties.[5][10]

Hypothetical Mechanism of Action (Antifungal)

A plausible mechanism of action for the antifungal activity of this compound could involve the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Caption: A hypothetical mechanism of action for the potential antifungal activity.

Safety and Handling

Given the lack of specific toxicity data, this compound should be handled with the standard precautions for new chemical entities. Based on related imidazole compounds, it may cause skin and eye irritation and may be harmful if swallowed.[11][12]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a structurally interesting heterocyclic compound with potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential biological significance. Experimental validation of the proposed protocols and applications is a necessary next step to fully elucidate the properties of this molecule. Future research should focus on the synthesis and biological screening of this compound and its derivatives to explore their therapeutic potential.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101337, (1-methyl-1H-imidazol-5-yl)methanol. Retrieved from [Link]

-

Chemexper. (n.d.). This compound. Retrieved from [Link]

-

Minds@UW. (n.d.). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Scholars Research Library. (n.d.). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-thienyl methanol thiophen-2-ylmethanol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1-Methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4291023, 2-(thiophen-2-yl)-1H-imidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573612, (1-methyl-1H-imidazol-2-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Retrieved from [Link]

-

International Journal of Drug Development and Research. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z). Retrieved from [Link]

-

Fisher Scientific. (n.d.). (1-Methyl-1H-imidazol-2-yl)methanol, 97%, Thermo Scientific. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

Sources

- 1. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]

- 2. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (1-methyl-1H-imidazol-2-yl)methanol | C5H8N2O | CID 573612 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol

Foreword: The Convergence of Imidazole and Thiophene Moieties in Drug Discovery

The confluence of imidazole and thiophene rings in a single molecular entity presents a compelling scaffold for medicinal chemistry and drug development. The imidazole ring, a key component of the essential amino acid histidine, is a versatile pharmacophore known for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate metabolic stability and receptor affinity. The combination of these two heterocyclic systems in (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol suggests a molecule with significant potential for engaging with biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical context and practical methodologies for its characterization.

Molecular Structure and Computed Properties

This compound is a chiral molecule featuring a central carbinol group linking a 1-methyl-1H-imidazole ring at the 2-position and a thiophene ring at the 2-position. The presence of both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen atoms of the imidazole ring) functionalities, combined with the aromatic nature of the heterocyclic rings, dictates its physicochemical behavior.

A summary of the computed physicochemical properties for the constituent and related moieties is presented below. These values, obtained from publicly available databases, provide a foundational understanding of the molecule's characteristics.

| Property | (1-methyl-1H-imidazol-2-yl)methanol | 2-Thiophenemethanol | 2-(thiophen-2-yl)-1H-imidazole | This compound (Predicted) |

| Molecular Formula | C₅H₈N₂O | C₅H₆OS[6] | C₇H₆N₂S[7] | C₉H₁₀N₂OS |

| Molecular Weight ( g/mol ) | 112.13 | 114.17[6] | 150.20[7] | 194.25 |

| XLogP3 | -0.8 (approx.) | 0.9[6] | 1.4[7] | 1.5 - 2.0 |

| Hydrogen Bond Donors | 1[8] | 1[6] | 1[7] | 1 |

| Hydrogen Bond Acceptors | 2[8] | 2[6] | 2[7] | 3 |

Note: The properties for the target compound are predicted based on its structure and the properties of its constituent and related moieties. Experimental verification is required.

Synthesis Pathway

A plausible synthetic route to this compound involves a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. This approach leverages commercially available starting materials and proceeds through a well-established reaction mechanism.

Caption: Synthetic pathway for this compound via a Grignard reaction.

Experimental Protocol: Synthesis

Step 1: Preparation of 2-Thienylmagnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromothiophene solution to the magnesium turnings and gently warm the mixture to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 1-Methyl-1H-imidazole-2-carbaldehyde

-

Cool the freshly prepared 2-Thienylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve 1-methyl-1H-imidazole-2-carbaldehyde in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Quenching and Extraction

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Key Physicochemical Properties and Their Determination

Melting Point

The melting point is a critical parameter that provides information about the purity and solid-state packing of a crystalline compound. For a low-melting solid or viscous oil, this may be difficult to determine with precision.

Experimental Protocol: Melting Point Determination

-

A small amount of the purified, crystalline solid is placed in a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the solid melts is recorded as the melting point. A sharp melting range (e.g., < 1 °C) is indicative of high purity.

pKa

The pKa value(s) of the molecule will quantify the acidity of the hydroxyl proton and the basicity of the imidazole nitrogen atoms. This is crucial for understanding its ionization state at physiological pH, which in turn influences its solubility, permeability, and receptor interactions.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, and the pKa value can be extrapolated to 0% co-solvent.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the solution with a standardized solution of hydrochloric acid to determine the pKa of the basic imidazole nitrogens.

-

In a separate experiment, titrate the solution with a standardized solution of sodium hydroxide to determine the pKa of the acidic hydroxyl group.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water that have been pre-saturated with each other.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Centrifuge the mixture to ensure complete separation of the octanol and water layers.

-

Carefully remove aliquots from both the octanol and water layers.

-

Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility

Solubility is a fundamental property that influences the bioavailability of a drug candidate.

Experimental Protocol: Equilibrium Solubility Determination

-

Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

-

Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter or centrifuge the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Spectroscopic and Crystallographic Characterization

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the protons on the imidazole and thiophene rings, the methyl group, the methine proton, and the hydroxyl proton. The chemical shifts and coupling constants will be diagnostic of the structure. ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.[9][10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretching of the alcohol group, as well as absorptions corresponding to C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio of the molecular ion.[10][11]

X-ray Crystallography

If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[12][13][14][15]

Safety and Handling

While specific toxicity data for this compound is not available, related imidazole derivatives are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

-

Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications, 78(4), 377-380. Available from: [Link]

-

Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. NSF Public Access Repository. Available from: [Link]

-

Dege, N., et al. (2006). Structure of 1-(Thiophen-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzimidazole. Turkish Journal of Chemistry, 30(1), 101-106. Available from: [Link]

-

PubChem. (1-methyl-1H-imidazol-5-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Kumar, K. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical Biology & Therapeutics. Available from: [Link]

- Google Patents. (2015). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.

-

Reinheimer, E. W., et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 7(11). Available from: [Link]

-

PubChem. 2-Thiophenemethanol. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1666. Available from: [Link]

-

Hiller, W., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1549. Available from: [Link]

-

PubChem. 2-(thiophen-2-yl)-1H-imidazole. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (1-methyl-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

Hernandez, M., et al. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available from: [Link]

-

Hiller, W., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available from: [Link]

-

Minds@UW. (2019). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. University of Wisconsin. Available from: [Link]

-

Al-Azzawi, A. M. J. (2016). Synthesis and study of biological activity of some new Imidazole derivatives. Academia.edu. Available from: [Link]

-

Al-Azzawi, A. M. J. (2016). Synthesis and study of biological activity of some new Imidazole derivatives. ResearchGate. Available from: [Link]

-

Corelli, F., et al. (1995). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Archiv der Pharmazie, 328(3), 249-254. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Synthesis and study of biological activity of some new Imidazole derivatives [academia.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(thiophen-2-yl)-1H-imidazole | C7H6N2S | CID 4291023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]

- 10. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Crystal structure of 1 H-imidazole-1-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol

This in-depth technical guide provides a comprehensive walkthrough of the structural elucidation of the novel heterocyclic compound, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details the synthetic strategy, and the subsequent analytical workflow, emphasizing the synergistic use of modern spectroscopic techniques to unambiguously determine the molecule's constitution and connectivity.

Introduction

Heterocyclic compounds containing imidazole and thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The title compound, this compound, represents a key pharmacophore with potential applications in various therapeutic areas. Accurate structural confirmation is a critical first step in its development as a potential drug candidate. This guide will detail the logical process of its structural elucidation, from synthesis to comprehensive spectroscopic analysis.

Synthesis and Sample Preparation

The synthesis of this compound is conceptually based on the nucleophilic addition of a deprotonated 1-methyl-1H-imidazole to thiophene-2-carboxaldehyde. This approach is a common and effective method for forming carbon-carbon bonds involving heterocyclic systems.

Proposed Synthetic Pathway

The synthesis commences with the deprotonation of 1-methyl-1H-imidazole using a strong base like n-butyllithium to generate the highly nucleophilic 2-lithio-1-methyl-1H-imidazole intermediate. This is followed by an in-situ reaction with thiophene-2-carboxaldehyde. The final step is an aqueous workup to yield the target alcohol.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 1-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise over 20 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred for 1 hour at -78 °C.

-

Nucleophilic Addition: A solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).[1]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound as a white solid.

Spectroscopic Structure Elucidation

A multi-technique spectroscopic approach is employed to unambiguously confirm the structure of the synthesized compound. This involves Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[2]

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate chemical environment.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Data Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a spectral width of 16 ppm, a 90° pulse width, a relaxation delay of 2 seconds, and 16 scans.[2]

Predicted ¹H NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | dd | 1H | H-5' (Thiophene) | Thiophene proton adjacent to sulfur and a CH group. |

| ~7.10 | dd | 1H | H-3' (Thiophene) | Thiophene proton coupled to H-4' and H-5'. |

| ~7.00 | dd | 1H | H-4' (Thiophene) | Thiophene proton coupled to H-3' and H-5'. |

| ~6.95 | d | 1H | H-5 (Imidazole) | Imidazole proton. |

| ~6.80 | d | 1H | H-4 (Imidazole) | Imidazole proton. |

| ~6.00 | s | 1H | CH-OH | Methine proton, singlet due to no adjacent protons. |

| ~4.50 | br s | 1H | OH | Hydroxyl proton, broad singlet, exchangeable with D₂O. |

| ~3.60 | s | 3H | N-CH₃ | Methyl protons on the imidazole nitrogen. |

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR is used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A proton-decoupled sequence is used. Key parameters include a spectral width of 220 ppm, a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans.[2]

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148.0 | C-2 (Imidazole) | Carbon atom of the imidazole ring bonded to two nitrogen atoms and the carbinol group. |

| ~145.0 | C-2' (Thiophene) | Thiophene carbon bonded to the carbinol group. |

| ~128.0 | C-5 (Imidazole) | Imidazole CH carbon. |

| ~127.0 | C-5' (Thiophene) | Thiophene CH carbon. |

| ~126.0 | C-4' (Thiophene) | Thiophene CH carbon. |

| ~125.0 | C-3' (Thiophene) | Thiophene CH carbon. |

| ~122.0 | C-4 (Imidazole) | Imidazole CH carbon. |

| ~65.0 | CH-OH | Methine carbon bearing the hydroxyl group. |

| ~34.0 | N-CH₃ | Methyl carbon attached to the imidazole nitrogen. |

2D NMR Spectroscopy

To definitively assign the proton and carbon signals and to confirm the connectivity between the imidazole and thiophene rings via the methanol bridge, a suite of 2D NMR experiments is essential.

Experimental Protocols: 2D NMR

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations. Standard gradient-enhanced COSY (gCOSY) pulse sequence is used.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. Standard gradient-enhanced HSQC pulse sequence is used.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei separated by two or three bonds. Standard gradient-enhanced HMBC pulse sequence is used.

Interpretation of 2D NMR Data

The following diagram illustrates the key expected correlations that would confirm the structure.

Caption: Key expected 2D NMR correlations for structure confirmation.

-

COSY: Correlations would be observed between the adjacent protons on the thiophene ring (H-3' to H-4', and H-4' to H-5') and between the imidazole protons (H-4 to H-5).

-

HSQC: Each proton signal would correlate to its directly attached carbon signal as listed in the tables above.

-

HMBC: Crucial long-range correlations would confirm the connectivity. The methine proton (CH-OH) would show correlations to the imidazole C-2 and the thiophene C-2' and C-3' carbons. The N-methyl protons would show correlations to the imidazole C-2 and C-4 carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample scan.

Predicted IR Data and Interpretation

| Predicted Absorption (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching |

| ~1600, ~1490 | C=C and C=N | Ring Stretching |

| ~1050 | C-O | Stretching |

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of an alcohol O-H stretching vibration.[4] The absorptions in the 1600-1490 cm⁻¹ range are indicative of the aromatic rings.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is analyzed using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

Predicted Mass Spectrometry Data

-

Molecular Ion: The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The calculated exact mass for C₉H₁₁N₂OS⁺ is 195.0587. The experimentally determined mass should be within a few ppm of this value.

-

Key Fragmentation: Fragmentation of the molecular ion would likely involve the loss of a water molecule (-18 Da) or cleavage of the bond between the two rings.

Conclusion

The synergistic application of synthesis, 1D and 2D NMR spectroscopy, IR spectroscopy, and mass spectrometry provides an irrefutable body of evidence for the structural elucidation of this compound. The detailed protocols and interpretation guidelines presented in this technical guide offer a robust framework for the characterization of this and similar novel heterocyclic compounds, ensuring the scientific integrity required for their advancement in research and development.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136103-77-0, 2-(thiophen-2-yl)-1H-imidazole. Retrieved from [Link]

-

Silva, A. M. G., Lacerda, P. S. S., Jones, J., & Ferreira, V. F. (2017). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Molbank, 2017(3), M948. Retrieved from [Link]

-

Tzankova, S., Al-Awaida, W., Arpadjan, S., & Karadjov, M. (2015). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganica Chimica Acta, 435, 1-7. Retrieved from [Link]

Sources

The Rising Phoenix in Medicinal Chemistry: A Technical Guide to the Biological Activity of Imidazole-Thiophene Compounds

Foreword: The Synergy of Two Pharmacophoric Giants

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds has consistently paved the way for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the burgeoning field of imidazole-thiophene hybrids, a class of compounds that has demonstrated remarkable potential across a spectrum of biological activities. The fusion of the electron-rich imidazole ring, a cornerstone of many biological processes and successful drugs, with the versatile thiophene moiety, a bioisostere of the phenyl ring known to modulate physicochemical and pharmacokinetic properties, has given rise to a new generation of molecules with significant therapeutic promise.[1][2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds.

The Architectural Blueprint: Synthesizing Imidazole-Thiophene Scaffolds

The therapeutic potential of any compound is intrinsically linked to its synthetic accessibility. The construction of imidazole-thiophene hybrids typically involves multi-step reaction sequences, leveraging well-established organic chemistry principles. A common strategy involves the initial synthesis of substituted imidazole and thiophene precursors, followed by their strategic coupling.

General Synthetic Strategies

Several synthetic routes have been successfully employed to generate libraries of imidazole-thiophene derivatives. One prevalent method involves the condensation of a thiophene-containing aldehyde with an amino-imidazole derivative, followed by cyclization or further functionalization.[3] For instance, the condensation of 5-nitro-2-thiophene carboxaldehyde with mono and diamines has been a successful strategy for synthesizing a series of thiophene derivatives.[3] Similarly, various imidazole derivatives can be obtained by condensing 4-(2-ethylamino)-1H-imidazole with different acetyl-substituted aromatic compounds.[3]

Experimental Protocol: A Representative Synthesis

Below is a generalized protocol for the synthesis of a hypothetical imidazole-thiophene compound, drawing upon common synthetic methodologies.

Step 1: Synthesis of a Thiophene Aldehyde Intermediate

-

To a solution of 2-acetylthiophene (1 eq) in glacial acetic acid, add pyridinium bromide perbromide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude 2-bromoacetylthiophene, which can be used in the next step without further purification.

Step 2: Synthesis of the Imidazole-Thiophene Core

-

To a solution of the crude 2-bromoacetylthiophene (1 eq) in ethanol, add 2-aminoimidazole sulfate (1.2 eq) and sodium bicarbonate (2.5 eq).

-

Reflux the reaction mixture for 6-8 hours.

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired imidazole-thiophene compound.

Characterization: The structure of the synthesized compound should be confirmed by various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to elucidate the proton and carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[4][5]

Unleashing the Therapeutic Arsenal: Biological Activities of Imidazole-Thiophene Compounds

The unique structural amalgamation of imidazole and thiophene rings imparts a diverse range of pharmacological activities to these hybrid molecules. The imidazole moiety, with its two nitrogen atoms, can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the thiophene ring contributes to the molecule's lipophilicity and can engage in π-π stacking interactions.[6][7]

Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has highlighted the potent anticancer properties of imidazole-thiophene derivatives against various cancer cell lines.[5][6] These compounds often exert their effects through multiple mechanisms, making them promising candidates for overcoming drug resistance.

Mechanisms of Action:

-

Kinase Inhibition: Many imidazole-thiophene compounds act as potent inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[8] The imidazole scaffold is particularly well-suited for designing kinase inhibitors.[6] For example, a series of novel benzothiadiazole-imidazole and thienopyridine-imidazole derivatives have shown potent inhibitory activity against ALK5 kinase, with IC50 values in the nanomolar range.[8]

-

Tubulin Polymerization Inhibition: Some derivatives have been shown to disrupt the dynamics of microtubule formation by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

-

Induction of Apoptosis: Imidazole-thiophene compounds can trigger programmed cell death (apoptosis) in cancer cells by activating caspase cascades. A notable effect observed is the increase in cleaved caspase 3 protein levels.[1]

-

Anti-Metastatic Properties: Certain derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, key processes in metastasis. This is often achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[10]

Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating the anticancer potential of imidazole-thiophene compounds.

Table 1: Anticancer Activity of Representative Imidazole-Thiophene Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 16 | K-562 (Leukemia) | 5.66 | BCR-ABL Tyrosine Kinase Inhibition | [6] |

| Compound 44 | MCF-7 (Breast) | 6.30 | EGFR Kinase Inhibition | [8] |

| Compound 45 | MCF-7 (Breast) | 5.96 | EGFR Kinase Inhibition | [8] |

| Compound 57 | - | 0.008 (ALK5 Kinase) | ALK5 Kinase Inhibition | [8] |

| Compound 5b | HT29 (Colon) | 2.61 | Tubulin Polymerization Inhibition | [9] |

| Compound 20 | CNE2 (Nasopharyngeal) | 11.6 | Not specified | [5] |

| Compound 19 | KB (Oral) | 10.7 | Not specified | [5] |

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant global health threat. Imidazole-thiophene derivatives have shown promising activity against a range of bacteria and fungi.[2][11]

Mechanisms of Action:

The antimicrobial mechanism of these compounds is often multifaceted. The imidazole ring is a known pharmacophore in many antifungal drugs, such as ketoconazole, and is believed to interfere with ergosterol biosynthesis, a crucial component of the fungal cell membrane. The thiophene moiety can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell walls.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the imidazole-thiophene compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway for Antifungal Action

Caption: Inhibition of ergosterol biosynthesis by imidazole-thiophene compounds.

Anti-inflammatory and Analgesic Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Imidazole-thiophene derivatives have demonstrated significant anti-inflammatory and analgesic properties.[3][12]

Mechanisms of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). By inhibiting COX enzymes, they reduce the production of prostaglandins, which are key mediators of pain and inflammation.

Table 2: Anti-inflammatory and Analgesic Activity of Selected Compounds

| Compound ID | Activity | Potency | Reference |

| Compound 1b | Anti-inflammatory | 26.5% inhibition at 50 mg/kg | [3] |

| Compound 2c | Anti-inflammatory | 33.4% inhibition at 50 mg/kg | [3] |

| Compound 3a | Analgesic | 100% protection at 100 mg/kg | [3] |

| Compound 3c | Analgesic | 75% protection at 100 mg/kg | [3] |

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. Preliminary studies suggest that certain imidazole-thiophene derivatives may possess neuroprotective properties, offering a potential therapeutic avenue.[13] The exact mechanisms are still under investigation but may involve anti-inflammatory and antioxidant activities within the central nervous system.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for rational drug design. SAR studies on imidazole-thiophene derivatives have revealed several key insights:

-

Substitution Pattern: The position and nature of substituents on both the imidazole and thiophene rings significantly influence the biological activity. For instance, the presence of electron-withdrawing groups on the thiophene ring can enhance anticancer activity.[6]

-

Linker Moiety: The nature of the linker connecting the two heterocyclic rings can affect the molecule's conformation and its ability to bind to the target protein.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.

Future Perspectives and Conclusion

The exploration of imidazole-thiophene compounds as potential therapeutic agents is a rapidly evolving field. The versatility of their synthesis and the breadth of their biological activities make them an attractive scaffold for further drug discovery efforts. Future research should focus on:

-

Lead Optimization: Systematic modification of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies to evaluate the therapeutic potential and safety of the most promising candidates.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(5), 2245. [Link]

-

Sondhi, S. M., Jain, S., & Kumar, A. (2008). Synthesis of Some Thiophene, Imidazole and Pyridine Derivatives Exhibiting Good Anti-Inflammatory and Analgesic Activities. Medicinal Chemistry, 4(2), 146-154. [Link]

-

El-Damasy, A. K., & El-Sayed, M. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3144. [Link]

-

Ferreira, B. R., et al. (2022). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Chemistry, 4(4), 1368-1382. [Link]

-

Golcienė, B., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. bioRxiv. [Link]

-

Sondhi, S. M., Jain, S., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146-154. [Link]

-

Abdelgawad, M. A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1500. [Link]

-

El-Gazzar, A. R. A., et al. (2022). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. Molecules, 27(19), 6649. [Link]

-

Sondhi, S. M., Jain, S., & Kumar, A. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146-154. [Link]

-

Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 26(16), 4945. [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9803. [Link]

-

Stasevych, M., et al. (2024). Synthesis of novel imidazole-based compounds via using sonication technique: Influence of chemical reaction manipulation, antiproliferative activity through apoptosis induction, cell migration inhibition, and antioxidant properties. Journal of Molecular Structure, 1319, 139611. [Link]

-

Lasisi, O. (2022). A Literature Review on Antimicrobial Activities of Imidazole. American Journal of IT and Applied Sciences Research. [Link]

-

Al-Ostoot, F. H., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(5), 1083. [Link]

-

Budriesi, R., et al. (2019). 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching. European Journal of Medicinal Chemistry, 170, 237-248. [Link]

-

Asplund, M., et al. (2015). An imidazole functionalized pentameric thiophene displays different staining patterns in normal and malignant cells. Cytometry Part A, 87(10), 929-937. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol

Foreword: Unveiling the Therapeutic Promise of a Novel Heterocyclic Scaffold

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the therapeutic potential of the novel compound, (1-methyl-1H-imidazol-2-yl)(2-thienyl)methanol. In the quest for innovative therapeutics, the synthesis of novel chemical entities often outpaces our understanding of their biological interactions. This document aims to bridge that gap for this specific molecule by providing a scientifically grounded framework for identifying and validating its potential therapeutic targets. By dissecting the well-documented pharmacological activities of its constituent imidazole and thiophene moieties, we can logically deduce and propose primary and secondary targets for investigation. This guide is structured to not only present these hypotheses but to also provide actionable, detailed protocols for their empirical validation, thereby empowering your research and development endeavors.

Molecular Profile of this compound

The subject of our investigation, this compound, is a heterocyclic compound featuring a central methanol linker bridging a 1-methyl-1H-imidazole ring and a thiophene ring. The imidazole ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, and is known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The thiophene ring is another privileged heterocycle in drug discovery, contributing to a wide array of pharmacological effects.[6][7] The unique combination of these two pharmacophores in a single molecule suggests a high probability of clinically relevant biological activity.

| Property | Value |

| IUPAC Name | (1-methyl-1H-imidazol-2-yl)(thiophen-2-yl)methanol |

| Molecular Formula | C9H10N2OS |

| Molecular Weight | 194.25 g/mol |

| Structure | (A visual representation of the chemical structure would be placed here) |

Primary Therapeutic Target Hypothesis: Fungal Lanosterol 14α-Demethylase (CYP51)

Scientific Rationale:

A substantial body of evidence points to the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, as the primary mechanism of action for many imidazole-containing antifungal agents.[8][9][10][11][12][13][14] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane fluidity and integrity, ultimately resulting in fungal cell death.[8][12] The imidazole nitrogen atom (N3) is known to coordinate with the heme iron atom in the active site of CYP51, effectively blocking its catalytic activity.[2][15] Given the presence of the 1-methyl-1H-imidazol-2-yl moiety in our compound of interest, CYP51 presents as a highly probable therapeutic target.

Proposed Mechanism of Action:

The proposed mechanism involves the (1-methyl-1H-imidazol-2-yl) portion of the molecule binding to the active site of fungal CYP51. The nitrogen atom of the imidazole ring is hypothesized to form a coordinate bond with the heme iron atom, while the thiophene and methanol groups may engage in additional hydrophobic and hydrogen-bonding interactions within the active site, further stabilizing the enzyme-inhibitor complex.

Diagram: Proposed Inhibition of Fungal CYP51

Caption: Proposed mechanism of CYP51 inhibition.

Experimental Validation Workflow:

A systematic approach is required to validate CYP51 as a therapeutic target. The following workflow outlines the key experimental steps.

Diagram: CYP51 Target Validation Workflow

Caption: Experimental workflow for CYP51 target validation.

Detailed Experimental Protocols:

1. Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

-

Objective: To determine the minimum concentration of this compound required to inhibit the growth of various fungal pathogens.

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in 96-well microtiter plates containing appropriate fungal growth medium (e.g., RPMI-1640).

-

Inoculate the wells with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus).

-

Include positive (known antifungal agent, e.g., fluconazole) and negative (vehicle control) controls.

-

Incubate the plates at the optimal temperature for fungal growth (e.g., 35°C) for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

-

2. Recombinant CYP51 Enzyme Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against purified fungal CYP51 enzyme.

-

Methodology:

-

Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans).

-

Perform the assay in a 96-well plate format.

-

To each well, add a reaction buffer containing the purified CYP51 enzyme, a suitable substrate (e.g., lanosterol), and NADPH-cytochrome P450 reductase.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) or quantify the product formation using LC-MS.

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

-

3. Ergosterol Biosynthesis Assay

-

Objective: To confirm that the compound inhibits the ergosterol biosynthesis pathway in whole fungal cells.

-

Methodology:

-

Culture fungal cells in the presence of sub-lethal concentrations of the test compound.

-

After a defined incubation period, harvest the cells and extract the sterols using an appropriate solvent system (e.g., chloroform/methanol).

-

Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS).

-

Compare the sterol profiles of treated and untreated cells. Inhibition of CYP51 will result in a dose-dependent decrease in ergosterol levels and an accumulation of its precursor, lanosterol.

-

Secondary Therapeutic Target Hypotheses

The broad-spectrum bioactivity of imidazole and thiophene derivatives suggests that this compound may have therapeutic potential beyond antifungal applications.

a) Anticancer Targets:

-

Rationale: Imidazole-based compounds have been investigated as anticancer agents, with mechanisms including the inhibition of kinases and topoisomerases.[3][5][10]

-

Potential Targets:

-

Tyrosine Kinases: Many tyrosine kinases are overexpressed or hyperactivated in various cancers.

-

Topoisomerases: These enzymes are crucial for DNA replication and are validated targets for cancer chemotherapy.

-

-

Validation Approach:

-

Kinase Inhibition Assays: Screen the compound against a panel of cancer-related kinases.

-

Topoisomerase Inhibition Assays: Evaluate the compound's ability to inhibit the activity of topoisomerase I and II.

-

Cancer Cell Line Proliferation Assays: Determine the anti-proliferative effect of the compound on a panel of human cancer cell lines.

-

b) Anti-inflammatory Targets:

-

Rationale: Both imidazole and thiophene derivatives have been reported to possess anti-inflammatory properties.[16]

-

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade.

-

Cytokine Production: Pro-inflammatory cytokines like TNF-α and IL-6 are central mediators of inflammation.

-

-

Validation Approach:

-

COX Inhibition Assays: Measure the inhibitory effect of the compound on COX-1 and COX-2 activity.

-

LPS-stimulated Cytokine Release Assays: Treat immune cells (e.g., macrophages) with lipopolysaccharide (LPS) in the presence of the compound and measure the release of pro-inflammatory cytokines.

-

Concluding Remarks and Future Directions

This guide has outlined a rational, evidence-based approach to elucidating the therapeutic potential of this compound. The strong precedent for imidazole-containing compounds as inhibitors of fungal CYP51 positions this as the primary and most promising therapeutic target. The detailed experimental workflows provided herein offer a clear path for the validation of this hypothesis. Furthermore, the exploration of secondary targets in oncology and inflammation opens up exciting avenues for broader therapeutic applications. As with any novel compound, a thorough investigation of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles will be crucial in its journey from a promising lead to a potential clinical candidate.

References

-

Al-Blewi, F., Shaikh, S. A., Naqvi, A., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and in Silico ADMET with GSK-3β Molecular Docking Investigations. International Journal of Molecular Sciences, 22(3), 1162. [Link]

-

De Vita, D., et al. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Molecules, 25(8), 1896. [Link]

-

Fakhr, A. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(3), M1633. [Link]

-

Gao, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry, 14(1), 133-145. [Link]

-

Ghosh, A. K., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10845-10891. [Link]

-

Sondhi, S. M., et al. (2008). Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. Medicinal Chemistry, 4(2), 146-154. [Link]

-

Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40–79. [Link]

-

Turan-Zitouni, G., & Kaplancikli, Z. A. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. International Journal of Secondary Metabolite, 7(3), 200-209. [Link]

-

Gao, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

-